An In-depth Technical Guide to 2,3-Diamino-2-butenedinitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,3-Diamino-2-butenedinitrile: Synthesis, Properties, and Applications
Abstract
2,3-Diamino-2-butenedinitrile, also known as diaminomaleonitrile (DAMN), is a highly functionalized and versatile organic compound.[1][2] As a tetramer of hydrogen cyanide, it holds significant interest in the field of prebiotic chemistry as a potential precursor to the building blocks of life.[1] Beyond its theoretical importance, DAMN serves as a valuable and readily available synthon for a wide array of heterocyclic compounds, finding applications in medicinal chemistry, materials science, and the synthesis of dyes and pigments.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of 2,3-Diamino-2-butenedinitrile, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Hydrogen Cyanide Tetramer
First isolated in 1873 as an impure black solid from the polymerization of hydrogen cyanide, 2,3-Diamino-2-butenedinitrile was later identified as the tetramer (HCN)₄.[1] Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a reactive and versatile building block in organic synthesis.[2][6] The cis-configuration of the amino groups was confirmed in 1928.[1]
The significance of DAMN extends to the origins of life, with proposals dating back to the 1960s suggesting it as a key intermediate in the prebiotic synthesis of nucleobases.[1] Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN), a direct precursor to purines.[1][7] This potential role in abiogenesis continues to be an active area of research.[1][8][9][10]
In the realm of synthetic chemistry, DAMN's reactivity is comparable to that of o-phenylenediamine, making it a valuable precursor for a variety of heterocyclic systems including imidazoles, pyrazines, purines, and pyrimidines.[2][6] Its utility in the development of novel pharmaceuticals, functional materials, and dyes underscores its importance in modern chemical research.[3][4][5][11]
Synthesis of 2,3-Diamino-2-butenedinitrile
The primary and most fundamental route to 2,3-Diamino-2-butenedinitrile is the oligomerization of hydrogen cyanide (HCN).[1][2] This process is often catalyzed by a base and can be performed in various solvents. Industrial-scale synthesis aims to optimize yield and reaction time by employing polar aprotic solvents and basic catalysts.[12]
A common laboratory-scale synthesis avoids the direct handling of large quantities of hazardous hydrogen cyanide by utilizing a precursor. One such method involves the cyanation of aminomalononitrile p-toluenesulfonate.[13]
General Reaction Scheme: From Hydrogen Cyanide
The base-catalyzed tetramerization of hydrogen cyanide is a complex process believed to proceed through a series of nucleophilic additions. The overall transformation can be represented as:
4 HCN → C₄H₄N₄
Laboratory Scale Synthesis from Aminomalononitrile p-toluenesulfonate
This method provides a convenient and safer laboratory preparation of DAMN.[13]
-
Reaction Principle: The reaction involves the displacement of the p-toluenesulfonate group from aminomalononitrile by cyanide ions, followed by in-situ dimerization to form diaminomaleonitrile.
-
Experimental Protocol:
-
A cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared. The preparation should be conducted in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide.[13]
-
An aqueous solution of sodium cyanide is added to the suspension.
-
After a short reaction time (approximately one minute), the precipitated product is collected by filtration and washed with ice-cold water.[13]
-
The crude product is then immediately recrystallized from boiling isobutyl alcohol with the aid of activated carbon to yield white needles of 2,3-Diamino-2-butenedinitrile.[13]
-
Physicochemical Properties
The key physicochemical properties of 2,3-Diamino-2-butenedinitrile are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄ | [1][2][14] |
| Molecular Weight | 108.10 g/mol | [14][15] |
| Appearance | Brown or white crystalline powder | [1][4][14] |
| Melting Point | 178-179 °C | [1][3][4][5] |
| Solubility | Soluble in methanol, ethanol, DMF; slightly soluble in water and dioxane; insoluble in acetone, benzene, xylene, and carbon disulfide. | [4][14] |
| Density | 1.36 g/cm³ | [3][5] |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1][14] |
| CAS Number | 1187-42-4 | [1][2] |
Spectral Data:
-
¹H NMR: Spectral data for 2,3-Diamino-2-butenedinitrile is available and can be found in various databases.[14][16][17]
-
Mass Spectrometry (GC-MS): The mass spectrum of 2,3-Diamino-2-butenedinitrile has been documented.[18]
Chemical Reactivity and Applications
2,3-Diamino-2-butenedinitrile is a versatile reagent in organic chemistry, primarily due to the presence of its vicinal amino and nitrile functional groups.[11] This arrangement allows for the construction of a wide variety of heterocyclic ring systems.
Prebiotic Chemistry and the Origin of Life
DAMN is a cornerstone molecule in many prebiotic chemical theories.[1] Its formation from the oligomerization of hydrogen cyanide, a simple molecule believed to be abundant on early Earth, makes it a plausible precursor for more complex biomolecules.[1][19][20]
-
Synthesis of Purines: A key reaction in this context is the photochemical isomerization of DAMN to diaminofumaronitrile (DAFN), which can then cyclize to form 4-aminoimidazole-5-carbonitrile (AICN).[1][7][10] AICN is a well-established precursor for the synthesis of purines such as adenine and guanine.[21]
Caption: Versatility of DAMN in heterocyclic synthesis.
Applications in Drug Development and Materials Science
The diverse heterocyclic scaffolds accessible from DAMN are of significant interest in medicinal chemistry. [2][3]Many of these ring systems are present in biologically active molecules and approved drugs. The nitrile groups themselves can act as important pharmacophores. [22]
-
Pharmaceutical Intermediates: DAMN is a key intermediate in the synthesis of various pharmaceuticals. [3][5][23]Its derivatives have been investigated for a range of biological activities.
-
Antiviral Agents: Recent research has explored the synthesis of purine and imidazole derivatives from DAMN and its precursors with activity against viruses such as influenza A. [24][25]* Functional Materials: DAMN and its derivatives are used in the synthesis of dyes, pigments, and polymers with interesting optical and electronic properties. [3][5][11]For example, Schiff bases derived from DAMN can exhibit aggregation-enhanced emission features. [4]It is also a precursor for porphyrazines which have potential in optical sensor technology. [11]
Experimental Protocols
Synthesis of 2,3-Diamino-2-butenedinitrile from Aminomalononitrile p-toluenesulfonate
This protocol is adapted from Organic Syntheses. [13] Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved. [13]
-
Materials:
-
Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole)
-
Sodium cyanide (10.0 g, 0.204 mole)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
-
-
Procedure:
-
In a suitable flask, prepare a suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water. Cool the stirred suspension to 0°C in an ice bath.
-
Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.
-
Add the sodium cyanide solution to the stirred suspension.
-
One minute after the addition of the sodium cyanide, collect the precipitated product by vacuum filtration and wash it with 20 mL of ice-cold water. The product may darken on long standing, so proceed to the next step promptly. [13] 5. Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon to the boiling solution and stir. Use no more than the recommended amount of carbon as the product is strongly adsorbed. [13] 7. Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 mL of hot isobutyl alcohol.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the crystalline product by filtration and wash with 10 mL of isobutyl alcohol.
-
The expected yield is 0.95–1.1 g of white needles with a melting point of 181–183°C (dec.). [13]
-
Safety and Handling
2,3-Diamino-2-butenedinitrile is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [5][26]Contact with acids can liberate very toxic gas (hydrogen cyanide). [26]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5][27][28]In case of inadequate ventilation, wear respiratory protection. [28]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [28]Avoid formation of dust and aerosols. [28]Keep away from heat and open flames. [29]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [4][28]It is sensitive to prolonged exposure to air and light. [4][14]* First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention. [26][27] * If on Skin: Wash with plenty of soap and water. [26][27] * If Inhaled: Move the person to fresh air. [28] * If in Eyes: Rinse cautiously with water for several minutes. [27] Always consult the latest Safety Data Sheet (SDS) before handling this compound. [26][28]
-
Conclusion
2,3-Diamino-2-butenedinitrile is a molecule of dual significance. It plays a pivotal role in theories concerning the chemical origins of life and serves as a highly valuable and versatile building block in modern organic synthesis. Its ability to be transformed into a vast array of heterocyclic compounds ensures its continued importance in the fields of drug discovery, materials science, and beyond. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to exploit the synthetic potential of this remarkable compound.
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